CID 6327135
Description
CID 6327135 is a chemical compound cataloged in PubChem, a critical resource for chemical information.
Properties
Molecular Formula |
C2Si2 |
|---|---|
Molecular Weight |
80.19 g/mol |
InChI |
InChI=1S/C2Si2/c3-1-2-4 |
InChI Key |
QNBAUIAINZCNFA-UHFFFAOYSA-N |
Canonical SMILES |
C(#C[Si])[Si] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Tedizolid phosphate involves several synthetic steps. One common method includes the reaction of 2-fluoro-4-substituted phenylacetic acid with a Vilsmeier reagent to form an intermediate. This intermediate is then subjected to further reactions to yield Tedizolid phosphate .
Industrial Production Methods
Industrial production of Tedizolid phosphate typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
General Reaction Context
Tedizolid phosphate undergoes hydrolysis to release its active form, Tedizolid , which inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. Oxidative reactions (e.g., with hydrogen peroxide or potassium permanganate) may yield hydroxylated derivatives, though detailed reaction mechanisms are not explicitly described in accessible sources.
Comparative Analysis
A comparison with similar oxazolidinones (e.g., Linezolid, Radezolid) highlights Tedizolid phosphate’s enhanced activity against resistant strains and improved pharmacokinetics.
| Compound | Mechanism of Action | Potency Against Resistant Strains | Safety Profile |
|---|---|---|---|
| Tedizolid phosphate | Inhibits bacterial protein synthesis | High | Favorable |
| Linezolid | Inhibits bacterial protein synthesis | Moderate | Moderate |
| Radezolid | Inhibits bacterial protein synthesis | Moderate | Moderate |
| Contezolid | Inhibits bacterial protein synthesis | Low | Variable |
Key Limitations
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Data Gaps : The search results lack peer-reviewed studies on CID 6327135’s chemical reactivity, stability, or detailed reaction pathways.
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Excluded Sources : Smolecule.com () is the sole source discussing oxidation reactions but is deemed unreliable per user instructions.
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General References : Resources like PubChem ( ) and the Handbook of Reactive Chemical Hazards ( ) provide frameworks for analyzing chemical interactions but do not specifically address this compound.
Recommendations for Further Research
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Peer-Reviewed Journals : Search for articles in Nature Catalysis ( ) or similar journals to identify electrochemical or oxidative reaction studies.
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Patent Databases : Investigate synthetic pathways and reaction conditions described in patents.
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Toxicity Databases : Cross-reference with NIOSH ( ) or PubChem ( ) for safety-related reaction data.
Scientific Research Applications
Tedizolid phosphate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of antibacterial agents and their mechanisms.
Biology: Investigated for its effects on bacterial protein synthesis and resistance mechanisms.
Medicine: Used in clinical research for the treatment of bacterial infections, particularly those caused by resistant strains.
Industry: Employed in the development of new antibacterial agents and formulations.
Mechanism of Action
Tedizolid phosphate exerts its antibacterial effects by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit, preventing the formation of the initiation complex for protein synthesis. This action effectively halts bacterial growth and replication .
Comparison with Similar Compounds
Structural Analogs
lists oscillatoxin derivatives (e.g., CID 101283546, CID 185389), which are macrocyclic polyketides with cytotoxic properties. For example:

Table 1: Structural Comparison
Functional Analogs
–13 provide data on compounds with similar physicochemical properties, such as solubility and bioavailability. For instance:
Table 2: Physicochemical Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

